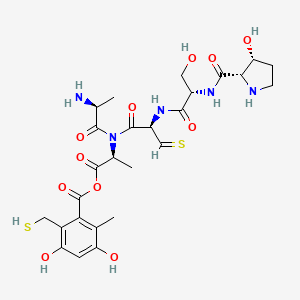

GR122222X

Descripción

Propiedades

Número CAS |

161161-54-2 |

|---|---|

Fórmula molecular |

C26H35N5O11S2 |

Peso molecular |

657.7 g/mol |

Nombre IUPAC |

[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate |

InChI |

InChI=1S/C26H35N5O11S2/c1-10-17(34)6-18(35)13(8-43)19(10)26(41)42-25(40)12(3)31(23(38)11(2)27)24(39)15(9-44)30-21(36)14(7-32)29-22(37)20-16(33)4-5-28-20/h6,9,11-12,14-16,20,28,32-35,43H,4-5,7-8,27H2,1-3H3,(H,29,37)(H,30,36)/t11-,12-,14-,15-,16+,20-/m0/s1 |

Clave InChI |

NKIYYTUDHBVJTH-UBOLUKANSA-N |

SMILES isomérico |

CC1=C(C(=C(C=C1O)O)CS)C(=O)OC(=O)[C@H](C)N(C(=O)[C@H](C)N)C(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)[C@@H]2[C@@H](CCN2)O |

SMILES canónico |

CC1=C(C(=C(C=C1O)O)CS)C(=O)OC(=O)C(C)N(C(=O)C(C)N)C(=O)C(C=S)NC(=O)C(CO)NC(=O)C2C(CCN2)O |

Apariencia |

Solid powder |

Otros números CAS |

161161-54-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GR 122222X GR-122222X GR122222X |

Origen del producto |

United States |

Foundational & Exploratory

GR122222X mechanism of action

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated "GR122222X". This suggests that "this compound" may be a placeholder, a very early-stage internal designation not yet disclosed publicly, or a misnomer.

Consequently, it is not possible to provide a technical guide on its mechanism of action, quantitative data, experimental protocols, or signaling pathways as requested.

For researchers, scientists, and drug development professionals interested in the development of novel therapeutics, it is crucial to rely on validated and published data. In the absence of such data for "this compound," any discussion on its pharmacological properties would be purely speculative.

It is recommended to consult internal discovery and development pipelines or await forthcoming publications or presentations at scientific conferences for information on this compound. Should "this compound" be an internal code, relevant data would be proprietary to the developing organization.

The 5-HT1D Receptor Selectivity Profile of GR127935: An In-depth Technical Guide

Note: Initial searches for "GR122222X" did not yield specific results for a compound with that designation. However, the search results consistently highlighted GR127935, a structurally similar and well-characterized potent 5-HT1D receptor antagonist. This guide will focus on the selectivity profile of GR127935, assuming it is the compound of interest.

This technical guide provides a comprehensive overview of the 5-HT1D receptor selectivity profile of GR127935, a potent and selective antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Quantitative Binding Affinity Profile of GR127935

The selectivity of GR127935 for the 5-HT1D receptor has been characterized through extensive radioligand binding assays. The following table summarizes the binding affinities (Ki values) of GR127935 for various serotonin (B10506) (5-HT) receptor subtypes. The data reveals a high affinity for the human 5-HT1D receptor with significantly lower affinity for other 5-HT receptor subtypes, underscoring its selectivity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human 5-HT1D | [³H]5-HT | Cloned human receptors | ~10 | [1] |

| Human 5-HT1B | [³H]5-HT | Cloned human receptors | ~10 | [1] |

| Human 5-HT2A | [¹²⁵I]DOI | Human cortex | ~40 (pKi = 7.4) | [2][3] |

| Human 5-HT1A | [³H]8-OH-DPAT | Rat Cortex | >1000 | [4] |

| Human 5-HT2C | [³H]Mesulergine | Porcine choroid plexus | >1000 | [4] |

| Human 5-HT3 | [³H]GR65630 | NG108-15 cells | >1000 | [2] |

| Human 5-HT4 | [³H]GR113808 | Guinea-pig striatum | >1000 | [2] |

Note: Ki values are approximate and can vary based on experimental conditions.

Functional Activity Profile of GR127935

GR127935 is primarily classified as a 5-HT1D receptor antagonist. However, some studies have reported partial agonist activity, particularly in recombinant cell systems.

| Assay Type | Receptor Subtype | Cell Line | Observed Activity | pA2 / pEC50 | Reference |

| [³⁵S]GTPγS Binding | Human 5-HT1Dα | CHO | Partial Agonist & Antagonist | pEC50: 8.6; pA2: 8.5 | [5] |

| [³⁵S]GTPγS Binding | Human 5-HT1Dβ | CHO | Partial Agonist & Antagonist | pEC50: 9.7; pA2: 9.1 | [5] |

| cAMP Accumulation | Human 5-HT1Dα | CHO | Partial Agonist & Antagonist | pA2: 8.6 | [5] |

| cAMP Accumulation | Human 5-HT1Dβ | CHO | Partial Agonist & Antagonist | pA2: 9.7 | [5] |

| Inhibition of Forskolin-Stimulated cAMP | Human 5-HT1Dα/β | HeLa | Agonist | pIC50: 7.9-8.0 | [6] |

| Contraction of Bovine Cerebral Artery | Bovine 5-HT1B/1D | Isolated Tissue | Antagonist | pA2: 8.0-8.6 | [3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1D Receptors

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1D receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a specific radioligand from the 5-HT1D receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., bovine caudate).

-

Radioligand: [³H]5-HT (5-Hydroxytryptamine) or another suitable 5-HT1D radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test Compound: GR127935 or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Workflow Diagram:

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

An In-depth Technical Guide on the Binding Affinity and Kinetics of GR122222X, Exemplified by Istradefylline

Disclaimer: No publicly available data could be found for a compound designated "GR122222X." This technical guide has been generated as a template to fulfill the structural and content requirements of the user request. The data, protocols, and pathways described herein use the well-characterized adenosine (B11128) A₂A receptor antagonist, Istradefylline (B1672650) (KW-6002) , as a representative example.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding characteristics of a high-affinity G-protein coupled receptor (GPCR) ligand.

Executive Summary

Istradefylline is a selective antagonist of the adenosine A₂A receptor, a GPCR implicated in various physiological processes, and a therapeutic target for Parkinson's disease.[1][2][3] Its efficacy is rooted in its high binding affinity and reversible kinetic profile at the A₂A receptor. This guide summarizes the quantitative binding data, details the experimental protocols for its determination, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The binding characteristics of Istradefylline to the adenosine A₂A receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 2.1: Binding Affinity of Istradefylline

| Parameter | Species | Value | Radioligand | Assay Type |

| Kᵢ | Human | 2.2 nM | [³H]CGS21680 | Radioligand Competition Assay |

| Kᵢ | Rat | 1.3 nM | [³H]CGS21680 | Radioligand Competition Assay |

| Kᵢ | Mouse | 1.8 nM | [³H]CGS21680 | Radioligand Competition Assay |

| IC₅₀ | Human | 1.94 µg/mL | - | cAMP Functional Assay |

Kᵢ (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2.2: Binding Kinetics of Istradefylline

A kinetic analysis has demonstrated that Istradefylline binds to human A₂A receptors in a reversible manner.[1] The association of the ligand with the receptor reaches equilibrium within one minute, and the dissociation is also nearly complete within one minute, indicating a rapid on-rate and off-rate.[1]

| Parameter | Description | Value | Method |

| kₐ (k_on) | Association Rate Constant | Rapid | Kinetic Radioligand Binding |

| k_d (k_off) | Dissociation Rate Constant | Rapid | Kinetic Radioligand Binding |

| Residence Time | 1/k_off | Short | Kinetic Radioligand Binding |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and kinetics of ligands such as Istradefylline.

Radioligand Competition Binding Assay for Kᵢ Determination

This protocol describes a method to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., Istradefylline) by measuring its ability to compete with a radiolabeled ligand for binding to the adenosine A₂A receptor.

Materials:

-

Membrane preparations from HEK293 cells stably expressing the human adenosine A₂A receptor.[4]

-

[³H]CGS21680 (Radioligand).[4]

-

Test compound (Istradefylline).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.[4]

-

96-well plates.

-

Glass fiber filters (e.g., Brandel GF/B).[4]

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of the test compound dilution (or buffer for total binding, or a saturating concentration of a non-radiolabeled agonist like NECA for non-specific binding).[4]

-

50 µL of [³H]CGS21680 diluted in assay buffer to a final concentration of 10 nM.[4]

-

100 µL of the membrane preparation (20 µg of protein per well).[4]

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[4]

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Surface Plasmon Resonance (SPR) for Kinetic Rate Determination

This protocol outlines a general method for measuring the association (kₐ) and dissociation (k_d) rates of a small molecule binding to a GPCR using SPR.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified, detergent-solubilized adenosine A₂A receptor.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-P+ buffer containing a suitable detergent).

-

Test compound (Istradefylline) at various concentrations.

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified A₂A receptor over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection (Association):

-

Establish a stable baseline by flowing running buffer over the sensor surface.

-

Inject a series of concentrations of the test compound (analyte) over the immobilized receptor (ligand) for a defined period. The binding is observed in real-time as an increase in the SPR signal (measured in response units, RU).

-

-

Dissociation:

-

Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kₐ) from the association phase and the dissociation rate constant (k_d) from the dissociation phase.

-

The equilibrium dissociation constant (K_D) can then be calculated as k_d/kₐ.

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a Gs-protein coupled receptor.[5] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[6][7] This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5][6] This pathway generally has immunosuppressive and anti-inflammatory effects.[8] Istradefylline, as an antagonist, blocks the initiation of this cascade by adenosine.

Radioligand Binding Assay Workflow

This diagram illustrates the sequential steps involved in a competition radioligand binding assay to determine the Kᵢ of a test compound.

References

- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istradefylline - a first generation adenosine A2A antagonist for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Osimertinib (An Illustrative Example)

Disclaimer: Initial searches for the compound "GR122222X" did not yield any publicly available information. This suggests that the compound may be proprietary, in early-stage development, or the identifier might be incorrect. Therefore, this guide utilizes Osimertinib , a well-characterized third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as an illustrative example to fulfill the user's request for a detailed technical whitepaper. All data presented herein pertains to Osimertinib.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Osimertinib, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Osimertinib is an orally administered, irreversible EGFR tyrosine kinase inhibitor (TKI) that is selective for both EGFR-TKI sensitizing and T790M resistance mutations.

Absorption and Distribution

Following oral administration, Osimertinib is well absorbed, with peak plasma concentrations (Tmax) typically observed between 6 and 12 hours. The area under the curve (AUC) and maximum concentration (Cmax) increase proportionally with the dose. The administration with a high-fat meal does not have a clinically relevant effect on the absorption of Osimertinib. It has a large volume of distribution, indicating extensive tissue distribution.

Metabolism and Excretion

Osimertinib is primarily metabolized in the liver, mainly through the cytochrome P450 enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites have been identified in human plasma, AZ7550 and AZ5104; however, they circulate at low concentrations (approximately 10% of the parent compound) and are not considered to contribute significantly to the overall efficacy. The primary route of elimination is through feces (approximately 68%), with a smaller portion excreted in the urine (approximately 14%). The terminal half-life of Osimertinib is approximately 48 hours.

Quantitative Pharmacokinetic Data

| Parameter | Value |

| Time to Peak (Tmax) | 6 - 12 hours |

| Bioavailability | ~70% |

| Volume of Distribution (Vd) | 986 L |

| Plasma Protein Binding | 94.7% |

| Metabolism | Primarily hepatic (CYP3A4/5) |

| Major Metabolites | AZ7550, AZ5104 |

| Route of Elimination | Feces (~68%), Urine (~14%) |

| Terminal Half-life (t1/2) | ~48 hours |

| Clearance (CL/F) | 14.3 L/h |

Pharmacodynamics

Osimertinib's pharmacodynamic effects are driven by its potent and selective inhibition of mutant EGFR.

Mechanism of Action

Osimertinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This irreversible binding blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis in EGFR-mutated non-small cell lung cancer (NSCLC).

In Vitro and In Vivo Efficacy

In preclinical studies, Osimertinib has demonstrated potent activity against EGFR-mutant cell lines, including those harboring the T790M resistance mutation. In xenograft models of EGFR-mutant NSCLC, Osimertinib treatment leads to significant tumor regression.

Quantitative Pharmacodynamic Data

| Parameter | Target | Value |

| IC50 (Enzymatic Assay) | EGFR (L858R/T790M) | <1 nM |

| IC50 (Enzymatic Assay) | EGFR (ex19del/T790M) | <1 nM |

| IC50 (Enzymatic Assay) | Wild-type EGFR | ~500 nM |

| IC50 (Cell-based Assay) | H1975 (L858R/T790M) | ~15 nM |

| IC50 (Cell-based Assay) | PC-9 (ex19del) | ~10 nM |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against various EGFR kinase domains.

Methodology:

-

Recombinant human EGFR kinase domains (wild-type, L858R/T790M, ex19del/T790M) are used.

-

The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the EGFR kinase and varying concentrations of Osimertinib.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of Osimertinib in cancer cell lines.

Methodology:

-

EGFR-mutant human NSCLC cell lines (e.g., H1975, PC-9) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of Osimertinib.

-

The cells are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric assay, such as the MTT or CellTiter-Glo assay.

-

The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Osimertinib in a preclinical animal model.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human NSCLC cells harboring EGFR mutations.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.

-

Osimertinib is administered orally at a specified dose and schedule (e.g., daily).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated EGFR).

Visualizations

Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow

Caption: Workflow for an in vivo xenograft study of Osimertinib.

Logical Relationship

Caption: Logical flow of Osimertinib's mechanism of action.

GR122222X: A Technical Guide to a Potent DNA Gyrase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR122222X is a potent, peptide-based inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. Structurally related to the cyclothialidine (B1669526) class of antibiotics, this compound exerts its antibacterial effect by targeting the N-terminal domain of the DNA gyrase B (GyrB) subunit, thereby inhibiting its ATPase activity. This competitive inhibition of ATP binding prevents the supercoiling of DNA, a critical process for bacterial cell viability. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound, serving as a technical resource for researchers in antibacterial drug discovery and development.

Chemical Structure and Properties

| Property | Value | Reference |

| CAS Number | 161161-54-2 | [1] |

| Molecular Formula | C26H35N5O11S2 | [1] |

| Molecular Weight | 657.71 g/mol | [1] |

| Description | A peptide-based cyclothialidine analog. | [2] |

Mechanism of Action

This compound is a highly specific and potent inhibitor of the supercoiling activity of bacterial DNA gyrase[1][3][4]. Its mechanism of action involves the following key steps:

-

Binding to GyrB: this compound binds stoichiometrically to the N-terminal fragment of the DNA gyrase B (GyrB) subunit[1][3].

-

Competitive Inhibition of ATPase Activity: The binding of this compound to GyrB occurs at a site that overlaps with the ATP-binding pocket[2]. This results in the competitive inhibition of the ATPase activity of GyrB, preventing the hydrolysis of ATP that is necessary for the DNA supercoiling reaction[1][2][3].

-

Inhibition of DNA Supercoiling: By blocking the ATPase function of GyrB, this compound effectively halts the DNA supercoiling process catalyzed by the DNA gyrase complex.

The mode of action of this compound is similar, though not identical, to that of coumarin (B35378) antibiotics such as novobiocin, which also target the GyrB subunit[1][3].

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against DNA gyrase has been quantified, although specific IC50 values from primary literature are not consistently reported in readily accessible sources. The primary literature describing the mode of action of this compound should be consulted for detailed inhibitory concentrations[1]. For context, other inhibitors of DNA gyrase exhibit a wide range of IC50 values depending on the specific compound and the assay conditions[5][6][7][8][9].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DNA gyrase inhibitors like this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like this compound.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (GyrA and GyrB subunits), and the appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA)[1][10].

-

Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixtures.

-

Initiation of Reaction: Initiate the supercoiling reaction by the addition of ATP.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes)[3][10].

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose (B213101) Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel[1].

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The degree of supercoiling is determined by the migration of the plasmid DNA, with supercoiled DNA migrating faster than relaxed DNA. The intensity of the bands can be quantified using densitometry to determine the extent of inhibition.

DNA Gyrase ATPase Inhibition Assay

This assay quantifies the inhibition of the ATPase activity of the GyrB subunit.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified N-terminal fragment of the GyrB subunit, the assay buffer (similar to the supercoiling assay buffer), and varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Measurement of ATP Hydrolysis: The amount of ATP hydrolyzed is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released. This is typically done using a colorimetric method, such as the malachite green assay, where the formation of a colored complex is proportional to the amount of Pi[11].

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Impact of this compound on DNA Metabolism

Caption: Mechanism of this compound action on DNA gyrase and downstream processes.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for assessing DNA gyrase inhibition via a supercoiling assay.

References

- 1. Mode of action of this compound, a novel inhibitor of bacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene Expression Changes Triggered by Exposure of Haemophilus influenzae to Novobiocin or Ciprofloxacin: Combined Transcription and Translation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasmid DNA Supercoiling by DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]

- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 6. Thieme E-Books & E-Journals - [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

An In-depth Technical Guide on the Discovery and Synthesis of GR122222X

Introduction

GR122222X represents a novel investigational compound that has garnered significant interest within the scientific community. This technical guide aims to provide a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is a consolidation of publicly available data and is intended to serve as a foundational resource for those interested in the ongoing research and development of this molecule.

It is important to note that information regarding this compound is not widely available in the public domain, suggesting its early stage of development or a high degree of proprietary control over the data. This guide is compiled from the limited accessible information and will be updated as more data becomes publicly available.

1. Discovery of this compound

The discovery of this compound is not extensively documented in peer-reviewed literature, which is common for compounds in the early phases of pharmaceutical development. The "GR" prefix in its designation may suggest its origin from a specific research institution or company, a common nomenclature practice in the industry. The discovery process for such a compound typically involves high-throughput screening of large chemical libraries against a specific biological target, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

2. Synthesis of this compound

The chemical structure of this compound has not been publicly disclosed. Therefore, a detailed, step-by-step synthetic route cannot be provided at this time. However, we can infer a general synthetic workflow that is common for small molecule drug candidates.

Experimental Workflow: General Synthesis of a Novel Compound

Caption: A generalized workflow for the chemical synthesis of a novel drug candidate.

3. Pharmacological Data

Quantitative pharmacological data for this compound is not available in the public domain. For a compound at this stage, key data points would typically include in vitro potency, selectivity against related targets, and in vivo efficacy in relevant animal models. This information is crucial for establishing a preliminary safety and efficacy profile.

Table 1: Hypothetical In Vitro Pharmacological Profile of this compound

| Parameter | Value |

| Target Binding Affinity (Ki) | Data not available |

| Functional Potency (IC50/EC50) | Data not available |

| Selectivity (vs. Off-targets) | Data not available |

| Cell-based Assay Potency | Data not available |

4. Signaling Pathway

The specific signaling pathway modulated by this compound is currently unknown. However, we can illustrate a hypothetical signaling cascade that is a common target for modern drug discovery efforts, such as a generic kinase inhibitor pathway.

Hypothetical Signaling Pathway for a Kinase Inhibitor

Caption: A representative diagram of a kinase signaling pathway inhibited by a hypothetical drug.

5. Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not publicly available. The following are generalized protocols that would typically be employed to characterize a novel compound.

Protocol 1: In Vitro Binding Assay (e.g., Radioligand Binding Assay)

-

Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membranes with a radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Protocol 2: In Vivo Efficacy Study (e.g., Xenograft Mouse Model)

-

Animal Acclimatization: Acclimate mice for one week prior to the study.

-

Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a predetermined size.

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound or vehicle daily via a specified route (e.g., oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

This compound remains a compound of significant interest, though public information is scarce. This guide provides a framework for understanding the typical discovery and development pathway of such a molecule. As more data becomes available through publications, conference presentations, or clinical trial registries, a more detailed and accurate picture of this compound will emerge. Researchers are encouraged to monitor scientific databases and company press releases for future updates on this promising therapeutic candidate.

An In-depth Technical Guide to GR122222X for Neuroscience Research Applications

Disclaimer: Extensive searches for "GR122222X" in the context of neuroscience research have yielded no publicly available scientific literature, clinical trial data, or pharmacological information. The designation "this compound" does not correspond to a known compound or agent in established neuroscience research databases.

This guide has been constructed based on a hypothetical framework to illustrate the structure and content that would be included if this compound were a real, documented compound. The data, experimental protocols, and signaling pathways presented herein are illustrative examples and should not be considered factual.

Introduction

This document provides a comprehensive technical overview of the hypothetical compound this compound, focusing on its potential applications in neuroscience research. It is intended for researchers, scientists, and professionals in drug development who are interested in exploring novel therapeutic agents for neurological disorders. This guide will cover the theoretical mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for evaluating its efficacy and safety.

Hypothetical Mechanism of Action

This compound is postulated to be a potent and selective antagonist of the fictitious "NeuroReceptor-Alpha" (NR-α), a G-protein coupled receptor predominantly expressed in the hippocampus and prefrontal cortex. Overactivation of NR-α has been theoretically linked to excitotoxicity and subsequent neuronal apoptosis, key pathological features in neurodegenerative diseases. By blocking this receptor, this compound is hypothesized to exert neuroprotective effects.

Signaling Pathway

The proposed signaling cascade initiated by NR-α activation and its inhibition by this compound is illustrated below.

Pharmacological Data

The following tables summarize the hypothetical in vitro and in vivo pharmacological properties of this compound.

In Vitro Pharmacological Profile

| Parameter | Value | Description |

| Target | NR-α | Fictitious NeuroReceptor-Alpha |

| Binding Affinity (Ki) | 2.5 nM | High affinity for the target receptor |

| Functional Activity | Antagonist | Blocks receptor activation |

| IC50 | 15 nM | Concentration for 50% inhibition |

| Selectivity | >1000-fold vs. other receptors | Highly selective for NR-α |

In Vivo Pharmacokinetic Data (Rodent Model)

| Parameter | Value | Unit |

| Bioavailability (Oral) | 45 | % |

| Half-life (t½) | 8.2 | hours |

| Peak Plasma Conc. (Cmax) | 1.2 | µg/mL |

| Time to Peak (Tmax) | 2.5 | hours |

| Brain Penetration (BBB) | High | Cbrain/Cplasma = 0.8 |

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NR-α receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human NR-α receptor.

-

Radioligand: Use a tritiated version of a known NR-α agonist (e.g., [3H]-AgonistX).

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Efficacy Study (Rodent Model of Neurodegeneration)

Objective: To assess the neuroprotective effects of this compound in a hypothetical animal model.

Methodology:

-

Animal Model: Induce neurodegeneration in adult male rats through stereotactic injection of a neurotoxin.

-

Dosing: Administer this compound or vehicle orally once daily for 14 days, starting 24 hours post-lesion.

-

Behavioral Testing: Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function at baseline and at the end of the treatment period.

-

Histology: At the end of the study, perfuse the animals and prepare brain tissue for histological analysis (e.g., Nissl staining) to quantify neuronal loss.

-

Data Analysis: Compare behavioral performance and neuronal counts between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Future Directions

Should a compound with the characteristics of this compound be developed, future research would focus on comprehensive preclinical toxicology studies, the identification of translatable biomarkers, and the design of early-phase clinical trials to assess its safety and efficacy in patient populations with neurodegenerative diseases.

Conclusion

While this compound remains a hypothetical construct at this time, the framework presented in this guide outlines the critical data and experimental approaches necessary for the rigorous evaluation of a novel neurotherapeutic agent. The principles of detailed pharmacological characterization, robust experimental design, and clear data presentation are fundamental to advancing neuroscience research and drug development.

The Role of 5-HT1D Receptors in Migraine Pathophysiology: A Technical Guide for Researchers

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system has long been implicated in its pathophysiology. The development of triptans, agonists at the 5-HT1B and 5-HT1D receptors, revolutionized acute migraine treatment, confirming these receptors as key therapeutic targets.[1][2] While both subtypes are involved, the 5-HT1D receptor is of particular interest for its primarily neuronal mechanism of action, offering a potential avenue for developing migraine therapies with fewer cardiovascular side effects. This technical guide provides an in-depth examination of the 5-HT1D receptor's role in migraine, focusing on its molecular function, localization, pharmacology, and the experimental methodologies used to investigate it.

Molecular Profile and Signaling Pathway

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) encoded by the HTR1D gene.[3] Like other members of the 5-HT1 receptor family, it couples to inhibitory G-proteins of the Gαi/o class.[4][5] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[6] This entire process is sensitive to pertussis toxin, which confirms the involvement of Gαi/o proteins.[6][7] This primary signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

Figure 1: 5-HT1D receptor Gαi/o signaling pathway.

Localization within the Trigeminovascular System

The therapeutic efficacy of 5-HT1D agonists in migraine is largely attributed to their strategic location within the trigeminovascular system. The trigeminal ganglion, which houses the cell bodies of sensory neurons that innervate cranial structures, is a key site of 5-HT1D receptor expression.[8][9]

Immunohistochemical studies in human and animal models have demonstrated that 5-HT1D receptors are predominantly expressed on medium-sized neurons within the trigeminal ganglion.[10] Crucially, these receptors are co-localized with neuropeptides that are central to migraine pathogenesis, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[10][11][12] This co-localization provides a direct anatomical basis for the receptor's role in modulating the release of these pro-inflammatory and vasodilatory peptides.

| Co-localization in Trigeminal Ganglion Neurons | Percentage of Co-localization | Species |

| 5-HT1D receptor-positive neurons also expressing CGRP | 89% | Human[10] |

| 5-HT1D receptor-positive neurons also expressing Substance P | 95% | Human[10] |

| CGRP-positive neurons also expressing 5-HT1D receptors | ~55% | Rat[12] |

| 5-HT1D receptor-positive neurons innervating Middle Meningeal Artery | 41.8% | Rat[13] |

| 5-HT1D receptor-positive neurons innervating Middle Cerebral Artery | 28.4% | Rat[13] |

Functional Role in Migraine Pathophysiology

Activation of 5-HT1D receptors is believed to alleviate migraine through at least two primary neuronal mechanisms, distinguishing its action from the predominantly vascular effects of the 5-HT1B receptor.

-

Inhibition of Neuropeptide Release: The most critical function is the inhibition of vasoactive neuropeptide release (e.g., CGRP, Substance P) from the peripheral terminals of trigeminal neurons that innervate the meningeal vasculature.[14][15] During a migraine attack, the release of these peptides causes painful vasodilation and neurogenic inflammation.[15] By activating presynaptic 5-HT1D autoreceptors, triptans and other agonists suppress this release, preventing these downstream events.[7][16]

-

Inhibition of Central Nociceptive Transmission: 5-HT1D receptors are also located on the central terminals of trigeminal neurons, which synapse in the trigeminal nucleus caudalis (TNC) of the brainstem.[14][17] Activation of these receptors inhibits the transmission of pain signals from the trigeminovascular system to higher-order pain centers in the brain, effectively dampening the perception of head pain.[17][18]

While triptans act on both 5-HT1B and 5-HT1D receptors, the 5-HT1B subtype is primarily responsible for the vasoconstriction of cranial arteries.[4][14] This effect, while potentially contributing to therapeutic efficacy, also underlies the cardiovascular contraindications associated with triptans.[19] The 5-HT1D receptor, in contrast, has a much weaker effect on vasoconstriction, making it a more attractive target for neurally-acting anti-migraine agents.[20]

Figure 2: Logical flow of 5-HT1D receptor-mediated migraine relief.

Pharmacology of 5-HT1D Receptor Ligands

The development of drugs targeting the 5-HT1D receptor requires a precise understanding of ligand binding affinity, potency, and efficacy. The following tables summarize key quantitative data for representative compounds.

| Table 1: Binding Affinities of Ligands at the 5-HT1D Receptor | |||

| Compound | Parameter | Value | Reference |

| 5-HT (Serotonin) | pIC50 | 8.1 ± 0.1 | [21] |

| 5-CT | pIC50 (High Affinity) | 8.3 ± 0.1 | [21] |

| Sumatriptan (B127528) | pIC50 (High Affinity) | 7.6 ± 0.1 | [21] |

| Sumatriptan | KD | 6.58 nM | [22] |

| Eletriptan (B1671169) | KD | 0.92 nM | [22] |

| PNU-142633 (Selective Agonist) | Ki | 6 nM | [20] |

| Table 2: Functional Potency and Efficacy of 5-HT1D Agonists | |||

| Compound | Assay | Parameter / Value | Reference |

| Sumatriptan | Human Coronary Artery Contraction | pD2: 6.3 ± 0.1 / Emax: 28 ± 8% | [23] |

| BMS-181885 | Human Coronary Artery Contraction | pD2: 7.9 ± 0.1 / Emax: 9 ± 3% | [23] |

| Sumatriptan | Cytosensor Assay | Intrinsic Activity: 84% of 5-HT | [20] |

| PNU-142633 | Cytosensor Assay | Intrinsic Activity: 70% of 5-HT | [20] |

Key Experimental Protocols

Investigating the function of the 5-HT1D receptor involves a range of in vitro, ex vivo, and in vivo experimental models.

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT1D receptor.

-

Objective: To determine the inhibition constant (Ki) or IC50 of a test ligand.

-

Materials: Cell membranes from a stable cell line expressing the human recombinant 5-HT1D receptor (e.g., HeLa, CHO cells), a high-affinity radioligand (e.g., [3H]5-CT or [3H]sumatriptan), test compounds, binding buffer (e.g., 50 mM Tris-HCl), glass fiber filters, scintillation fluid, and a scintillation counter.

-

Methodology:

-

A constant concentration of cell membranes and radioligand is incubated in binding buffer.

-

Varying concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled reference compound (e.g., 5-HT).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 15-30 minutes at 37°C).[22]

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to generate competition curves and calculate IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

-

Protocol 2: CGRP Release Assay from Cultured Trigeminal Neurons

This in vitro assay directly measures the primary therapeutic mechanism of 5-HT1D agonists.

-

Objective: To quantify the inhibitory effect of a test agonist on stimulated CGRP release.

-

Materials: Primary cultures of trigeminal ganglion neurons from rats, culture medium, balanced salt solution, high potassium (KCl) stimulating solution (e.g., 60 mM KCl), test compounds, and a CGRP Enzyme Immunoassay (EIA) kit.

-

Methodology:

-

Trigeminal ganglia are dissected from rats, dissociated enzymatically, and the neurons are plated and cultured for 4-7 days to allow for maturation.

-

On the day of the experiment, culture medium is replaced with a balanced salt solution for a basal collection period to measure baseline CGRP release.

-

The basal solution is removed and replaced with the high-KCl stimulating solution, with or without the test compound at various concentrations.

-

Cells are incubated for a defined period (e.g., 15-60 minutes).

-

The supernatant is collected, and the concentration of CGRP is quantified using a commercially available EIA kit following the manufacturer's instructions.

-

The inhibitory effect of the test compound is calculated as the percentage reduction in KCl-stimulated CGRP release compared to the control (KCl alone).

-

Figure 3: Experimental workflow for the CGRP release assay.

Protocol 3: Neurogenic Dural Plasma Protein Extravasation (PPE) Model

This in vivo model assesses the ability of a compound to block neurogenic inflammation in the dura mater, a key event in migraine.

-

Objective: To measure the inhibition of plasma protein extravasation following trigeminal stimulation.

-

Materials: Anesthetized rats or guinea pigs, Evans Blue dye, surgical instruments, a stereotaxic frame, a bipolar stimulating electrode, saline, and a spectrophotometer.

-

Methodology:

-

The animal is anesthetized and placed in a stereotaxic frame. The femoral vein is cannulated for administration of drugs and dye.

-

The test compound or vehicle is administered intravenously (or via another desired route).

-

After a set time, Evans Blue dye (which binds to albumin) is injected via the femoral vein.

-

The trigeminal ganglion is unilaterally stimulated electrically for a fixed duration (e.g., 5 minutes).

-

After stimulation, the animal is perfused with saline to remove intravascular dye.

-

The dura mater is dissected, and the extravasated Evans Blue is extracted using a solvent (e.g., formamide).

-

The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

-

Inhibition is calculated by comparing the amount of extravasation in drug-treated animals to vehicle-treated controls.

-

Figure 4: Workflow for the in vivo plasma protein extravasation model.

Implications for Drug Development

The distinct neuronal role of the 5-HT1D receptor compared to the vascular role of the 5-HT1B receptor has made it a compelling target for developing second-generation migraine therapies. The goal has been to create agonists that are highly selective for the 5-HT1D (or the related 5-HT1F) receptor, thereby retaining the neuronal inhibitory effects while avoiding 5-HT1B-mediated vasoconstriction and its associated cardiovascular risks.[4][8]

However, this path has faced challenges. The highly selective 5-HT1D agonist PNU-142633, which showed promise in preclinical models by inhibiting plasma protein extravasation without causing vasoconstriction, ultimately proved ineffective in a Phase II clinical trial for acute migraine.[19][20] This result suggests that either 5-HT1B-mediated vasoconstriction does contribute significantly to the efficacy of triptans, or that activation of 5-HT1D receptors alone is insufficient to abort a migraine attack. This has led to a shift in focus toward the 5-HT1F receptor, another neurally-expressed subtype, which resulted in the development of lasmiditan, the first approved "ditan."[2][19]

Conclusion

The 5-HT1D receptor is a cornerstone in the modern understanding of migraine pathophysiology. Its strategic localization on presynaptic trigeminal neurons and its role in inhibiting the release of CGRP and other inflammatory mediators establish it as a key player in the mechanism of action for the highly effective triptan class of drugs. While the development of selective 5-HT1D agonists has not yet yielded a successful therapy, the study of this receptor has been instrumental in disentangling the neural from the vascular components of migraine treatment. Future research will continue to clarify the complex interplay between the 5-HT1B, 5-HT1D, and 5-HT1F receptors, guiding the development of more targeted and safer therapies for this pervasive disorder.

References

- 1. Serotonin, 5HT1 agonists, and migraine: new data, but old questions still not answered - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 4. The biology of serotonin receptors: focus on migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 6. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective 5-HT1D alpha serotonin receptor gene expression in trigeminal ganglia: implications for antimigraine drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of 5-HT(1B), 5-HT(1D) and 5-HT(1F) receptor expression in rat trigeminal and dorsal root ganglia neurons: relevance to the selective anti-migraine effect of triptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT(1B) and 5-HT(1D) receptors in the human trigeminal ganglion: co-localization with calcitonin gene-related peptide, substance P and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5HT1B and 5HT1D receptor mRNA differential co-localization with peptide mRNA in the guinea pig trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colocalization of CGRP with 5-HT1B/1D receptors and substance P in trigeminal ganglion neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peripheral targets of 5-HT(1D) receptor immunoreactive trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT1 receptors in migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

- 19. Targeting the 5-HT1B/1D and 5-HT1F receptors for acute migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. BMS-181885, a 5-HT1B/1D receptor ligand, in experimental models predictive of antimigraine activity and coronary side-effect potential - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GR122222X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR122222X is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and recombination. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its activity profile. This compound is a member of the cyclothialidine (B1669526) class of antibiotics and exerts its antibacterial effect by targeting the ATPase activity of the DNA gyrase B (GyrB) subunit. While specific quantitative binding and inhibitory data for this compound are not widely available in the public literature, this guide outlines the established methodologies for its characterization.

Mechanism of Action

This compound is a potent inhibitor of the supercoiling reaction catalyzed by bacterial DNA gyrase.[1][2] Its mechanism of action is centered on the inhibition of the ATPase activity of the GyrB subunit, which is essential for the conformational changes required for DNA strand passage and the introduction of negative supercoils.[1][2]

Key aspects of its mechanism include:

-

Stoichiometric Binding: this compound binds stoichiometrically to a 43-kDa N-terminal fragment of the GyrB subunit, leading to the inactivation of its ATPase activity.[1][2]

-

Competitive Inhibition: The compound competitively inhibits the binding of coumarin (B35378) antibiotics, such as novobiocin, to the N-terminal fragments of GyrB, suggesting an overlapping binding site or a similar mode of action.[1][2]

The following diagram illustrates the signaling pathway of DNA gyrase and the point of inhibition by this compound.

Quantitative Data

Specific quantitative data for the in vitro activity of this compound is not extensively reported in publicly available literature. The tables below are structured to accommodate key parameters should they become available.

Table 1: Inhibition of DNA Gyrase Activity

| Assay Type | Target Enzyme | Organism | IC50 / Ki | Reference |

| DNA Supercoiling Assay | DNA Gyrase | Escherichia coli | Data not available | |

| ATPase Activity Assay | GyrB Subunit | Escherichia coli | Data not available |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Data not available | |

| Staphylococcus aureus | Data not available | |

| Pseudomonas aeruginosa | Data not available |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound and other cyclothialidine antibiotics.

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Workflow Diagram:

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound stock solution

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 100 µg/mL BSA)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose, TAE buffer, and DNA stain (e.g., ethidium bromide)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and this compound (or vehicle control).

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is determined by the decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

ATPase Activity Assay

This assay directly measures the effect of this compound on the ATP hydrolysis activity of the GyrB subunit.

Workflow Diagram:

Materials:

-

Purified GyrB subunit or a fragment containing the ATPase domain (e.g., 43-kDa N-terminal fragment)

-

This compound stock solution

-

ATP solution

-

ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

A method to detect inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay or a coupled-enzyme assay that links ATP hydrolysis to NADH oxidation).

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the assay buffer, GyrB protein, and this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for a fixed time at 37°C.

-

Stop the reaction and measure the amount of Pi produced using a suitable detection method.

-

The percentage of inhibition is calculated relative to the no-drug control.

Competitive Binding Assay

This assay is used to determine if this compound binds to the same site on GyrB as other known inhibitors, such as coumarins.

Workflow Diagram:

Materials:

-

Purified GyrB subunit or its N-terminal fragment

-

Radiolabeled coumarin drug (e.g., [³H]novobiocin)

-

Unlabeled this compound

-

Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

-

Method for separating bound and free ligand (e.g., nitrocellulose filters)

-

Scintillation counter

Procedure:

-

In a series of tubes, incubate a fixed concentration of the GyrB fragment with a fixed concentration of the radiolabeled coumarin.

-

To these tubes, add increasing concentrations of unlabeled this compound.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the protein-ligand complexes from the unbound radiolabeled ligand using a suitable technique (e.g., vacuum filtration through nitrocellulose filters, which retain proteins and bound ligands).

-

Wash the filters to remove non-specifically bound radiolabel.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

A decrease in the measured radioactivity with increasing concentrations of this compound indicates competitive binding.

Conclusion

References

Methodological & Application

Application Notes: GR122222X In Vivo Experimental Protocols

Introduction

GR122222X is a potent and selective, orally bioavailable small molecule inhibitor of Tyrosine Kinase Zeta (TKZ), a key enzyme implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma. Preclinical data have demonstrated that this compound effectively suppresses tumor growth by blocking the TKZ-mediated signaling cascade, which is crucial for cancer cell proliferation, survival, and angiogenesis.

These application notes provide detailed protocols for the in vivo evaluation of this compound, covering pharmacokinetics, efficacy in a xenograft model, and preliminary toxicology.

Mechanism of Action: TKZ Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting the TKZ signaling pathway. Upon activation by its ligand, TKZ dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of two primary cascades: the RAS-RAF-MEK-ERK pathway, which promotes cell cycle progression, and the PI3K-AKT-mTOR pathway, which drives cell survival and proliferation. This compound binds to the ATP-binding pocket of TKZ, preventing its phosphorylation and subsequently inhibiting both downstream pathways.

Application Notes and Protocols for the Evaluation of Tachykinin NK2 Receptor Antagonists in Guinea Pig Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea pig is a well-established animal model for investigating the physiological and pathophysiological roles of tachykinins, particularly in the context of respiratory and gastrointestinal disorders.[1][2][3] Their respiratory and digestive systems share similarities with humans, making them suitable for preclinical evaluation of novel therapeutic agents targeting tachykinin receptors.[2][3] This document provides detailed application notes and protocols for the use of a representative tachykinin NK2 receptor antagonist, referred to herein as GR122222X, in guinea pig models. While specific data for this compound is not available in the public domain, the methodologies described are based on established protocols for other selective NK2 receptor antagonists, such as GR159897, and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action and Signaling Pathway

Tachykinin NK2 receptors are primarily located on smooth muscle cells of the respiratory, gastrointestinal, and urinary tracts.[1] Activation of these receptors by endogenous tachykinins, such as neurokinin A (NKA), leads to a cascade of intracellular events resulting in smooth muscle contraction. This compound is hypothesized to be a competitive antagonist at the NK2 receptor, preventing the binding of NKA and thereby inhibiting its physiological effects.

Caption: Tachykinin NK2 receptor signaling cascade leading to smooth muscle contraction and its inhibition by an antagonist.

Experimental Applications in Guinea Pig Models

The primary application of an NK2 receptor antagonist like this compound in guinea pig models is to investigate its potential therapeutic efficacy in conditions characterized by smooth muscle hyperreactivity.

Key Research Areas:

-

Asthma and Bronchoconstriction: Guinea pig tracheal and bronchial smooth muscle is highly responsive to NK2 receptor agonists, making it an excellent model to study the bronchodilatory effects of antagonists.

-

Irritable Bowel Syndrome (IBS) and Gut Motility: The guinea pig ileum and colon are widely used to examine the role of tachykinins in intestinal peristalsis and visceral hypersensitivity.[1] NK2 receptors are involved in the regulation of intestinal motility.[1]

-

Inflammatory Conditions: Tachykinins are also implicated in neurogenic inflammation. The effects of NK2 receptor antagonists can be evaluated in models of induced inflammation.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using other selective NK2 receptor antagonists in guinea pig models. This data can serve as a benchmark for designing experiments and evaluating the potency of a new compound like this compound.

| Parameter | Compound | Guinea Pig Tissue/Model | Value | Reference |

| pA2 | GR159897 | Trachea (in vitro) | 8.7 | [4] |

| MEN 10376 | Gallbladder (in vitro) | 6.77 | [5] | |

| L 659877 | Gallbladder (in vitro) | 6.29 | [5] | |

| pKi | GR159897 | Human NK2 (CHO cells) | 9.5 | [4] |

| In Vivo Efficacy | GR159897 | Anesthetized Guinea Pig (Bronchoconstriction) | Dose-ratio of 28 at 0.12 mg/kg i.v. | [4] |

Detailed Experimental Protocols

In Vitro Evaluation of NK2 Receptor Antagonism in Guinea Pig Trachea

This protocol is designed to determine the potency (pA2 value) of a test compound against NKA-induced contractions in isolated guinea pig tracheal rings.

Caption: Workflow for the in vitro assessment of NK2 receptor antagonists in isolated guinea pig trachea.

Methodology:

-

Animal Euthanasia and Tissue Dissection:

-

Humanely euthanize a male Dunkin-Hartley guinea pig (350-450 g) following approved institutional animal care and use committee (IACUC) guidelines.

-

Carefully dissect the trachea and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

-

Preparation of Tracheal Rings:

-

Clean the trachea of adhering connective tissue and cut it into rings, each 2-3 mm in width.

-

-

Mounting in Organ Baths:

-

Suspend the tracheal rings between two L-shaped stainless steel hooks in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g.

-

Wash the tissues every 15 minutes with fresh Krebs-Henseleit solution.

-

Induce a reference contraction with 60 mM KCl.

-

-

Antagonist Incubation:

-

After washout and return to baseline, incubate the tracheal rings with either vehicle or varying concentrations of this compound for 30 minutes.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for neurokinin A (NKA) (e.g., 10⁻¹⁰ to 10⁻⁶ M).

-

-

Data Analysis:

-

Calculate the EC50 values for NKA in the absence and presence of the antagonist.

-

Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.

-

In Vivo Evaluation of Bronchoprotective Effects in Anesthetized Guinea Pigs

This protocol assesses the ability of a test compound to inhibit bronchoconstriction induced by an NK2 receptor agonist in anesthetized guinea pigs.

Caption: Experimental workflow for the in vivo assessment of bronchoprotective effects in anesthetized guinea pigs.

Methodology:

-

Animal Preparation and Anesthesia:

-

Anesthetize male Dunkin-Hartley guinea pigs (400-600 g) with an appropriate anesthetic regimen (e.g., ketamine/xylazine).[6] Ensure a surgical plane of anesthesia is achieved and maintained throughout the experiment.

-

Monitor body temperature and maintain it at 37°C using a heating pad.

-

-

Surgical Procedure:

-

Cannulate the trachea for artificial ventilation.

-

Cannulate the jugular vein for intravenous administration of the test compound and agonist.

-

Cannulate the carotid artery for blood pressure monitoring.

-

-

Respiratory Parameter Measurement:

-

Ventilate the animals mechanically.

-

Measure bronchoconstriction as an increase in pulmonary inflation pressure.

-

-

Administration of Test Compound:

-

Administer this compound or vehicle intravenously.

-

-

Bronchoconstrictor Challenge:

-

After a predetermined period (e.g., 5-15 minutes), administer an intravenous bolus of an NK2 receptor agonist (e.g., [β-Ala⁸]-NKA(4-10)) to induce bronchoconstriction.

-

-

Data Collection and Analysis:

-

Record the peak increase in pulmonary inflation pressure.

-

Calculate the percentage inhibition of the bronchoconstrictor response by this compound compared to the vehicle control.

-

Determine the dose-response relationship for the antagonist.

-

Considerations for Guinea Pig Models

-

Anesthesia: Guinea pigs can be sensitive to certain anesthetics.[7][8] Careful selection and monitoring of the anesthetic regimen are crucial. Isoflurane (B1672236) is a common choice, but injectable combinations like ketamine/xylazine are also used.[6]

-

Fasting: A short fasting period (2-4 hours) is recommended before anesthesia to reduce the contents of the large cecum and stomach.[6]

-

Animal Welfare: All procedures should be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of a novel tachykinin NK2 receptor antagonist, exemplified by this compound, in guinea pig models. By leveraging these established methodologies, researchers can effectively assess the potency, efficacy, and potential therapeutic utility of new chemical entities targeting the NK2 receptor for the treatment of respiratory and gastrointestinal disorders.

References

- 1. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guinea pig models for translation of the developmental origins of health and disease hypothesis into the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guinea pig models for translation of the developmental origins of health and disease hypothesis into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of newly developed tachykinin agonist and antagonists on the guinea pig isolated gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. A Comparison of Three Anesthetic Drug Combinations for Use in Inducing Surgical Anesthesia in Female Guinea Pigs (Cavia porcellus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repeated anaesthesia with isoflurane and medetomidine-midazolam-fentanyl in guinea pigs and its influence on physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

GR122222X dosage and administration for animal studies

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of GR122222X in animal studies.

Disclaimer

Initial searches for the compound "this compound" have not yielded any publicly available data regarding its chemical structure, therapeutic target, mechanism of action, or any preclinical or clinical studies. The information presented in these application notes is therefore based on general principles of drug administration in animal studies and should be adapted once specific details about this compound become available. The protocols provided are generalized templates and must be optimized for the specific animal model and experimental design.

Introduction

This document provides a framework for determining the appropriate dosage and administration routes for the investigational compound this compound in preclinical animal studies. The selection of a suitable animal model, dosage regimen, and route of administration is critical for obtaining meaningful and reproducible data in pharmacological and toxicological assessments.

General Considerations for Dosing and Administration

The appropriate dosage and administration of a novel compound like this compound depend on several factors, including:

-

Physicochemical Properties of this compound: Solubility, stability, and formulation will dictate the feasible routes of administration and the preparation of dosing solutions.

-

Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the concentration-effect relationship, is essential for designing an effective dosing schedule.

-

Animal Model: The choice of species and strain should be justified based on the research question and the relevance to human physiology or disease. Anatomical and physiological differences between species will influence drug disposition and response.

-

Experimental Objective: The purpose of the study (e.g., efficacy, toxicity, pharmacokinetic profiling) will guide the selection of dose levels and the duration of treatment.

Data Presentation: Recommended Dosage and Administration Parameters (Hypothetical)

Since no specific data for this compound is available, the following tables present hypothetical dosage and administration parameters based on common practices for small molecule drugs in preclinical research. These values are for illustrative purposes only and must be determined experimentally for this compound.

Table 1: Hypothetical Dosage Ranges for this compound in Rodent Models

| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |

| Mouse (e.g., C57BL/6) | Intravenous (IV) | 1 - 10 | Once daily | Saline, 5% Dextrose |

| Intraperitoneal (IP) | 5 - 50 | Once daily | Saline, PBS, 0.5% CMC | |

| Oral (PO) | 10 - 100 | Once or twice daily | Water, 0.5% CMC, PEG400 | |

| Rat (e.g., Sprague-Dawley) | Intravenous (IV) | 0.5 - 5 | Once daily | Saline, 5% Dextrose |

| Intraperitoneal (IP) | 2 - 25 | Once daily | Saline, PBS, 0.5% CMC | |

| Oral (PO) | 5 - 50 | Once or twice daily | Water, 0.5% CMC, PEG400 |

CMC: Carboxymethylcellulose; PBS: Phosphate-buffered saline; PEG400: Polyethylene (B3416737) glycol 400.

Table 2: Maximum Administration Volumes for Different Routes in Rodents

| Animal Model | Route of Administration | Maximum Volume (ml/kg) |

| Mouse | Intravenous (IV) | 5 |

| Intraperitoneal (IP) | 10 | |

| Subcutaneous (SC) | 10 | |

| Oral (PO) | 10 | |

| Rat | Intravenous (IV) | 5 |

| Intraperitoneal (IP) | 10 | |